molecular formula C19H17ClN2O2 B7700172 2-chloro-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

2-chloro-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7700172
M. Wt: 340.8 g/mol
InChI Key: BPJZORFTFJTFHK-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is an amide derived from benzoic acid, and a 2-hydroxyquinoline group, which is a type of heterocyclic compound .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of an appropriate 2-hydroxyquinoline with a suitable benzamide derivative. The 2-hydroxyquinoline could potentially be synthesized via methods discussed in the literature for related compounds .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of both benzamides and 2-hydroxyquinolines. Benzamides typically have a planar structure due to the conjugation between the carbonyl group and the aromatic ring. The 2-hydroxyquinoline portion of the molecule would also be expected to be planar .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, we can infer some potential reactivity based on the functional groups present. The amide group in benzamides is typically quite stable and unreactive under normal conditions. The 2-hydroxyquinoline group could potentially undergo reactions at the hydroxy group or at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzamide and 2-hydroxyquinoline groups. For example, it might be expected to have moderate solubility in polar solvents due to the presence of the polar amide and hydroxy groups .

Future Directions

The future research directions for this compound could potentially involve exploring its synthesis, reactivity, and potential applications. Given the biological activity of many benzamide and 2-hydroxyquinoline derivatives, it could be of interest in medicinal chemistry .

Mechanism of Action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have been found to have a wide range of biological activities . They are often involved in interactions with various proteins and enzymes, which can lead to a variety of biological effects.

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . These interactions can result in the inhibition or activation of the target, depending on the specific nature of the interaction.

Biochemical Pathways

Quinoline derivatives are known to be involved in a variety of biochemical pathways . These can include pathways related to cell signaling, metabolism, and other cellular processes.

Result of Action

The effects of a compound’s action can often be observed at both the molecular and cellular levels . These effects can include changes in protein function, alterations in cell signaling pathways, and changes in cell behavior.

properties

IUPAC Name

2-chloro-N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-22(19(24)15-8-4-5-9-16(15)20)12-14-11-13-7-3-6-10-17(13)21-18(14)23/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJZORFTFJTFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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